molecular formula C10H17ClF2N2O2 B2834958 Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride CAS No. 2102412-20-2

Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride

Cat. No.: B2834958
CAS No.: 2102412-20-2
M. Wt: 270.7
InChI Key: RBEQQMVGVCDOOB-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride (CAS 2102412-20-2) is a premium spirocyclic chemical building block designed for pharmaceutical research and development . This high-purity compound is supplied as its hydrochloride salt to enhance stability . It features a rigid 1,6-diazaspiro[3.3]heptane core, a scaffold valued in medicinal chemistry for its three-dimensional structure and potential to improve the physicochemical properties of drug candidates . The incorporation of two fluorine atoms at the 3,3-position can significantly influence the molecule's lipophilicity, metabolic stability, and membrane permeability, making it a particularly valuable intermediate for designing targeted therapeutics . This reagent is extensively utilized as a key precursor in the synthesis of more complex molecules. Its primary application lies in antibacterial drug discovery, where it serves as a critical synthetic intermediate in the development of novel compounds designed to combat tuberculosis and other bacterial infections . The Boc-protected amine (Boc = tert-butoxycarbonyl) is a versatile functional group that can be readily deprotected under mild acidic conditions to generate the free amine, enabling further derivatization through alkylation or amide bond formation . Researchers employ this building block to create novel chemical entities, leveraging its unique spirocyclic and difluorinated structure to explore new chemical space and optimize interactions with biological targets. The product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use . For specific handling and storage information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O2.ClH/c1-8(2,3)16-7(15)14-6-10(11,12)9(14)4-13-5-9;/h13H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEQQMVGVCDOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C12CNC2)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step often involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a difluorinated precursor under controlled conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via esterification, where tert-butyl alcohol reacts with the carboxylic acid derivative of the spirocyclic compound.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid, which enhances its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to improve efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethylene group, where nucleophiles replace one or both fluorine atoms.

    Oxidation and Reduction: The diazaspiro core can be subjected to oxidation or reduction reactions, altering the oxidation state of the nitrogen atoms and potentially leading to different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.

    Oxidation Products: Oxidized forms of the diazaspiro core.

    Hydrolysis Products: The corresponding carboxylic acid and tert-butyl alcohol.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its spirocyclic structure is of interest for the design of new drugs, particularly those targeting neurological pathways due to its ability to interact with specific receptors and enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, where its unique chemical properties can impart desirable characteristics such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of enzymatic pathways, which are crucial for its potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Ref
Target Compound Diazaspiro[3.3]heptane 3,3-difluoro; tert-butyl carboxylate 270.7 Enhanced metabolic stability via fluorination
tert-Butyl (S)-6-(5-phenylpent-1-en-3-yl)-1,6-diazaspiro[3.3]heptane-1-carboxylate Diazaspiro[3.3]heptane 5-phenylpentenyl 351.4 Enantioselective synthesis (89% ee); potential for chiral drug candidates
6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane hydrochloride Diazaspiro[3.3]heptane 3,3-difluoro; benzhydryl 336.8 Bulky substituents for receptor binding; high purity (95%)
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate Diazaspiro[3.3]heptane Oxalate counterion 284.3 Non-fluorinated; lower lipophilicity

Key Observations :

  • Fluorination: The target compound’s 3,3-difluoro substitution distinguishes it from non-fluorinated analogues (e.g., CAS 1227382-01-5), offering improved metabolic resistance and membrane permeability .

Key Observations :

  • The target compound’s synthesis lacks detailed published protocols but is commercially available via suppliers like Combi-Blocks Inc. and Aladdin Scientific .
  • Enantioselective methods (e.g., iridium catalysis) are critical for analogues requiring chiral centers, as seen in .

Physicochemical and Pharmacological Properties

Table 3: Property Comparison

Property Target Compound 6-Benzhydryl Analogue Non-Fluorinated Oxalate Salt
Solubility High (HCl salt) Moderate (Cl⁻ counterion) Low (oxalate salt)
Melting Point Not reported Not reported 102–104°C (similar tert-butylsulfinyl derivatives)
LogP (Predicted) ~1.8 (fluorine-enhanced) ~2.5 (bulky benzhydryl) ~0.5 (non-fluorinated)

Key Observations :

  • The hydrochloride salt form of the target compound improves aqueous solubility compared to free-base spirocycles .
  • Fluorination reduces LogP relative to benzhydryl-substituted analogues but increases it compared to non-fluorinated derivatives .

Q & A

Q. What are the standard synthetic routes for tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous spirocyclic diazaspiro compounds are prepared by reacting allyl acetates with tert-butyl-protected diazaspiro precursors under basic conditions (e.g., Cs₂CO₃ in DMF at 70–90°C). Purification is achieved via flash column chromatography (SiO₂, hexane/ethyl acetate gradients), yielding 54–87% isolated product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., tert-butyl δ ~1.35 ppm, sp³ carbons δ ~70–80 ppm) .
  • HRMS (ESI) : Confirms molecular weight (e.g., [M+Na]⁺ observed within 0.1 ppm of theoretical) .
  • FTIR : Identifies carbonyl (C=O, ~1692 cm⁻¹) and C-F stretches (~1216 cm⁻¹) .
  • HPLC with chiral columns : Determines enantiomeric excess (e.g., 89% ee reported for analogs) .

Q. How is enantiomeric purity achieved and validated during synthesis?

Enantioselective synthesis employs chiral catalysts (e.g., Ir-based) or chiral auxiliaries (e.g., tert-butylsulfinyl groups). Purity is validated via chiral HPLC and optical rotation ([α]D values, e.g., +3.5 to -20.5°) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

  • Temperature : Higher temperatures (90°C vs. 70°C) enhance reaction rates but may reduce enantioselectivity .
  • Catalyst loading : 300 mol% Cs₂CO₃ improves base-mediated deprotonation but risks side reactions .
  • Solvent : Polar aprotic solvents (DMF) favor SN2 mechanisms, while THF may stabilize intermediates . Systematic DoE (Design of Experiments) is recommended to balance variables .

Q. How are spectral data discrepancies resolved (e.g., unexpected NMR splits)?

  • Dynamic effects : Conformational flexibility in the spirocyclic system can cause splitting (e.g., δ 5.53 ppm, J = 17.1 Hz for allylic protons) .
  • Impurity analysis : Compare experimental HRMS with theoretical to identify byproducts (e.g., dehalogenation or oxidation) .
  • DFT calculations : Predict NMR shifts to validate assignments .

Q. What strategies mitigate toxicity and stability issues during handling?

  • Storage : Keep at 2–8°C in anhydrous conditions to prevent hydrolysis of the tert-butyl carbamate .
  • Toxicity : Use fume hoods and PPE due to aquatic toxicity (WGK 3 classification) .
  • Degradation studies : Monitor stability via LC-MS under varying pH/temperature .

Q. How is this compound utilized as a building block in drug discovery?

The spirocyclic core offers:

  • Conformational rigidity : Enhances target binding selectivity (e.g., kinase inhibitors) .
  • Diversification sites : Fluorine and tertiary amine allow functionalization (e.g., amidation, Suzuki coupling) .
  • Improved pharmacokinetics : Compact structure enhances membrane permeability .

Methodological Recommendations

  • Scale-up : Replace flash chromatography with preparative HPLC for >10 g batches .
  • Crystallography : Use SHELXL for structure refinement if single crystals are obtained .
  • Troubleshooting : For low ee, screen chiral catalysts (e.g., Josiphos ligands) or additives (e.g., BINOL) .

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